

Comparative Analysis of the Chelating Properties of 2-Hydroxycyclohexanecarboxylic Acid and Its Analogs

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Compound of Interest

Compound Name: 2-Hydroxycyclohexanecarboxylic acid

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A comprehensive review of the metal ion chelation behavior of **2-hydroxycyclohexanecarboxylic acid** and analogous α -hydroxycarboxylic acids, presenting key stability constant data and standardized experimental protocols for researchers, scientists, and professionals in drug development.

The ability of organic molecules to bind metal ions, a process known as chelation, is fundamental in various scientific fields, from environmental chemistry to the development of therapeutic agents. α -Hydroxycarboxylic acids, characterized by a hydroxyl group adjacent to a carboxylic acid function, represent an important class of chelating agents. This guide provides a comparative study of the chelating properties of **2-hydroxycyclohexanecarboxylic acid** and its structural analogs, focusing on their stability constants with various metal ions.

Quantitative Comparison of Chelating Properties

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger interaction between the metal ion and the chelating agent. While specific stability constant data for **2-hydroxycyclohexanecarboxylic acid** is not extensively reported in critically evaluated compilations, a comparative analysis can be constructed using data from its structural analogs. This comparison provides valuable insights into the influence of the ligand's structure on its chelating efficacy.

For this analysis, we will consider analogs in three categories:

- **Cyclic Analog:** Cyclohexyl(hydroxy)acetic acid, which shares the cyclohexane ring but with the hydroxyl group on the α -carbon of an acetic acid moiety attached to the ring.
- **Acyclic Analogs:** Simple aliphatic α -hydroxycarboxylic acids such as glycolic acid and lactic acid.
- **Aromatic Analog:** Mandelic acid, which features a phenyl group that can influence the electronic properties of the chelating groups.

The following tables summarize the critically evaluated stability constants for these ligands with various metal ions.

Table 1: Protonation Constants of 2-Hydroxycarboxylic Acid Analogs

Ligand	pK _{a1} (-COOH)	Experimental Conditions
Cyclohexyl(hydroxy)acetic acid	3.61	25 °C, 0.1 M NaClO ₄
Glycolic Acid	3.61	25 °C, 0.5 M NaClO ₄
Lactic Acid	3.66	25 °C, 0.5 M NaClO ₄
Mandelic Acid	3.41	25 °C, 0.1 M KCl

Table 2: Log K₁ Stability Constants for 1:1 Metal-Ligand Complexes

Metal Ion	Cyclohexyl(hydroxy)acetic acid	Glycolic Acid	Lactic Acid	Mandelic Acid
Cu ²⁺	3.03	2.99	3.14	3.19
Zn ²⁺	2.23	2.23	2.37	2.26
Ni ²⁺	-	2.0	2.14	2.03
Co ²⁺	-	1.95	2.06	1.95
Fe ³⁺	-	-	-	3.79
Cd ²⁺	-	-	-	2.12
Pb ²⁺	-	2.76	2.91	-

Data for Cyclohexyl(hydroxy)acetic acid, Glycolic Acid, and Lactic Acid are from the IUPAC Technical Report by Portanova et al. (2003). Data for Mandelic Acid is from various potentiometric studies.

Experimental Protocols

The determination of stability constants is crucial for understanding and comparing the chelating properties of different ligands. The most common and reliable methods employed for α -hydroxycarboxylic acids are potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This is the most widely used technique for determining protonation and metal-ligand stability constants.

Principle: The method involves monitoring the hydrogen ion concentration (pH) of a solution containing the ligand and, in the case of metal complex studies, a metal ion, as a standard solution of a strong base is added. The resulting titration curve deviates from that of the free acid in the presence of a metal ion, allowing for the calculation of the stability constants.

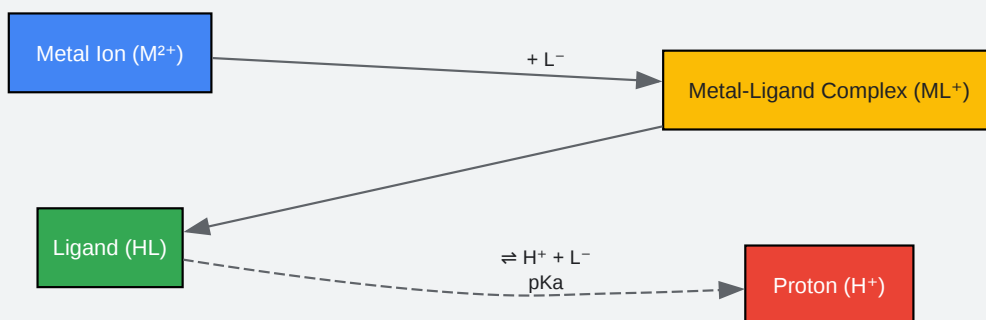
Typical Procedure:

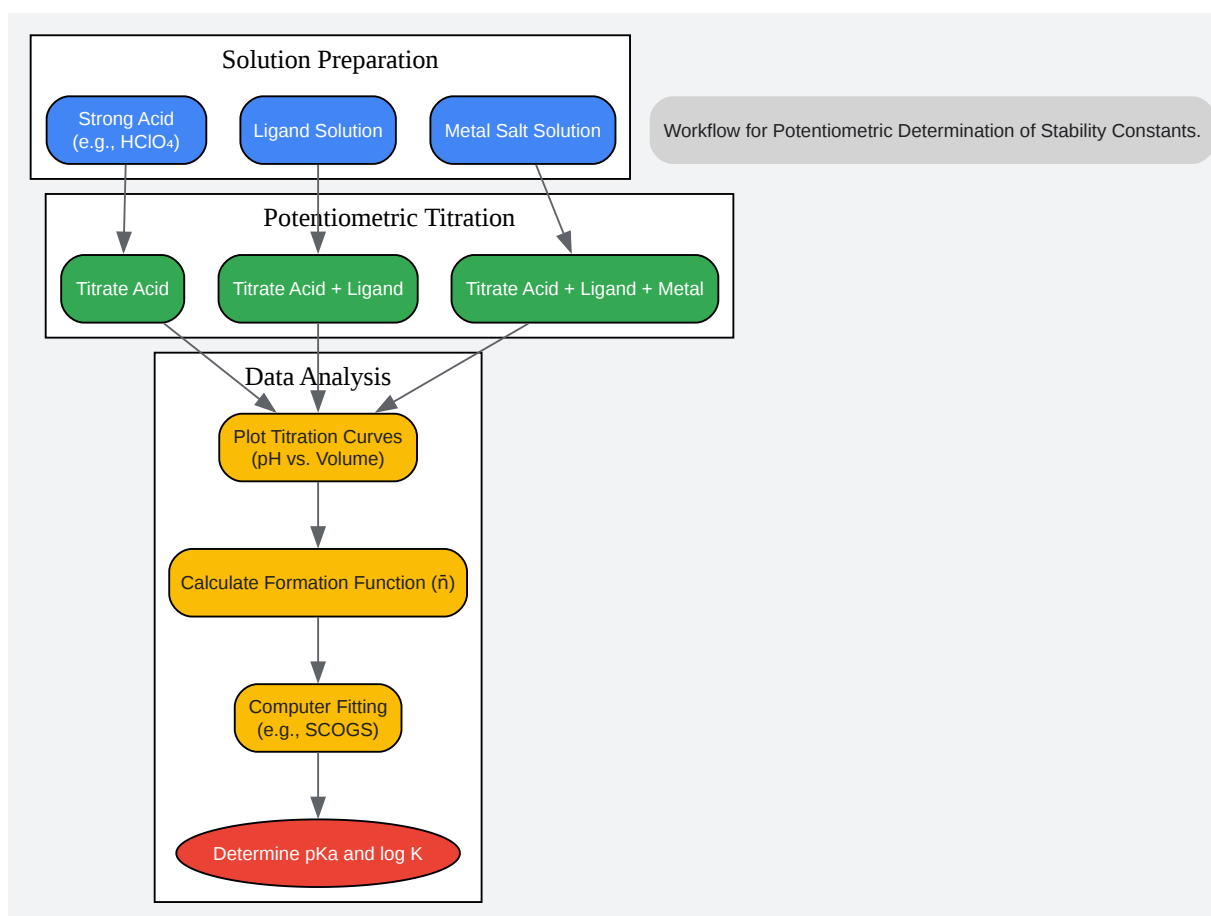
- **Solution Preparation:** All solutions are prepared using deionized water with a known ionic strength, typically maintained with a background electrolyte like NaClO_4 or KNO_3 (e.g., 0.1 M or 0.5 M).
- **Calibration:** The glass electrode of the pH meter is calibrated using standard buffer solutions to ensure accurate pH readings.
- **Titration:** A series of titrations are performed at a constant temperature (e.g., 25 °C):
 - A known concentration of a strong acid (e.g., HClO_4).
 - The strong acid plus a known concentration of the ligand.
 - The strong acid, the ligand, and a known concentration of the metal salt.
- **Data Analysis:** The titration data (volume of titrant vs. pH) is analyzed using computer programs (like SCOGS or Hyperquad) that employ least-squares methods to refine the values of the protonation and stability constants.

Visualizing Chelation and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical equilibria and the experimental processes involved in chelation studies.

Chelation Equilibrium of a Metal Ion with a Monoprotic Ligand.





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